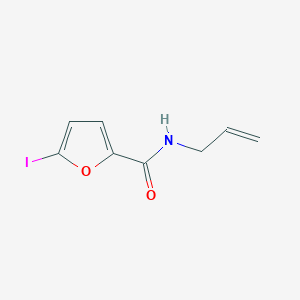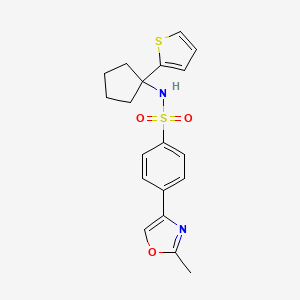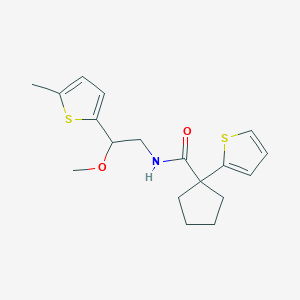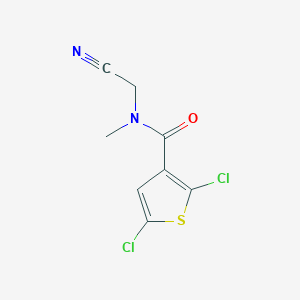
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)pent-4-en-1-one, also known as TAK-659, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives, which have been found to exhibit a wide range of biological activities.
科学的研究の応用
Organometallic Chemistry and Lewis Pair Reactivity
Hydroalumination and hydrogallation of sterically encumbered hydrazones have been explored, showcasing the ability of these compounds to act as active Lewis pairs. These reactions are critical for understanding the molecular structures and reactivity patterns of compounds with tert-butyl and piperidine functionalities. This type of chemistry is pivotal for activating C–H bonds of moderately acidic substrates, demonstrating the compounds' potential in synthesizing complex organometallic structures (Uhl et al., 2016).
Catalysis and Stereoselective Synthesis
Research into activating tert-butyl hydroperoxide (TBHP) with chelated vanadates for stereoselectively preparing sidechain-functionalized tetrahydrofurans highlights the importance of these compounds in oxidation reactions. This area of study offers insight into the mechanisms of stereoselectivity, crucial for developing new synthetic routes in organic chemistry (Dönges et al., 2015).
Medicinal Chemistry and Drug Development
The synthesis and characterization of dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported, underlining the compound's utility in medicinal chemistry. These derivatives are synthesized through a simple and efficient method, showcasing their potential as scaffolds for developing novel therapeutic agents (Bhat et al., 2018).
Materials Science and Ion Exchange Membranes
Poly(arylene piperidinium) hydroxide ion exchange membranes have been developed for alkaline fuel cells. These membranes exhibit excellent alkaline stability and conductivity, making them valuable for energy-related applications. This research demonstrates the potential of incorporating piperidinium units into polymers for advanced material applications (Olsson et al., 2018).
特性
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NOS/c1-5-6-10-14(17)16-11-8-7-9-13(16)12-18-15(2,3)4/h5,13H,1,6-12H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKJLKBMXVOEILV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)butan-1-one](/img/structure/B2926878.png)




![N-(4-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2926890.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[2-(4-methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2926893.png)



![1,5-Dimethyl-3-(2-methylpropyl)-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B2926899.png)